5-Bromo-1-ethyl-1H-pyrazole

描述

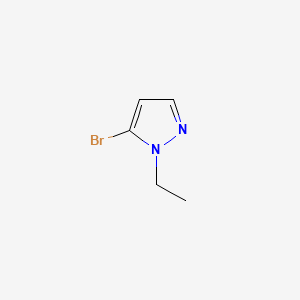

5-Bromo-1-ethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a bromine atom attached to the carbon at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole typically involves the bromination of 1-ethyl-1H-pyrazole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds as follows:

- Dissolve 1-ethyl-1H-pyrazole in an inert solvent.

- Add bromine or N-bromosuccinimide slowly to the solution while stirring.

- Allow the reaction to proceed at room temperature until completion.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall purity of the compound.

化学反应分析

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of 5-amino-1-ethyl-1H-pyrazole, 5-thio-1-ethyl-1H-pyrazole, and 5-alkoxy-1-ethyl-1H-pyrazole.

Oxidation Reactions: Formation of this compound-3-carboxylic acid.

Reduction Reactions: Formation of 5-bromo-1-ethyl-1,2-dihydro-1H-pyrazole.

科学研究应用

Medicinal Chemistry Applications

1.1 Antitumor Activity

5-Bromo-1-ethyl-1H-pyrazole has been identified as a significant intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer treatment. PI3K plays a vital role in cell growth and metabolism, making its inhibitors potential candidates for antitumor drugs. The structural modifications of this compound can lead to the development of compounds that specifically target tumor cells, inhibiting their growth and proliferation .

1.2 Inhibition of Inflammatory Responses

The compound is also explored for its role in developing inhibitors for release-activated calcium channels (CRAC). These inhibitors are promising for treating inflammatory conditions such as rheumatoid arthritis and asthma by modulating calcium release in immune cells .

Agricultural Applications

2.1 Pesticide Development

This compound derivatives have been investigated for their potential as active ingredients in pesticides. The synthesis of high-purity intermediates is essential for producing effective agrochemicals. The compound's ability to modify biological pathways in pests can lead to the development of novel insecticides with improved efficacy and safety profiles .

2.2 Herbicide Formulations

Research indicates that pyrazole derivatives, including this compound, can be integrated into herbicide formulations. These compounds may inhibit specific metabolic pathways in plants, offering selective control over weed species while minimizing damage to crops .

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that enhance yield and purity. Recent advancements have focused on optimizing synthetic routes to reduce costs and environmental impact while maintaining high product quality .

| Synthesis Method | Yield | Key Features |

|---|---|---|

| Condensation with ethyl hydrazine | High | Simple route, low-cost reagents |

| Reaction with bromoacetyl derivatives | Moderate | Potential for structural diversification |

Case Studies

4.1 Cancer Therapeutics

A study published in a reputable journal highlighted the efficacy of pyrazole derivatives, including this compound, against various cancer cell lines. The results demonstrated significant tumor growth inhibition, suggesting that these compounds could be further developed into therapeutic agents .

4.2 Insecticidal Activity

In agricultural research, a series of experiments tested the insecticidal properties of this compound derivatives against common agricultural pests. Results indicated a marked decrease in pest populations, supporting the compound's potential as a new class of insecticides .

作用机制

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring contribute to its binding affinity and selectivity towards molecular targets. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

相似化合物的比较

Similar Compounds

1-Ethyl-1H-pyrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Chloro-1-ethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

5-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

5-Bromo-1-ethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethyl group, which influence its chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis. The ethyl group provides steric hindrance, affecting its binding interactions with biological targets.

生物活性

5-Bromo-1-ethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing two nitrogen atoms, with a bromine atom at the 5-position and an ethyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 219.04 g/mol. The presence of the bromine substituent enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can modulate cell signaling pathways and influence gene expression.

- Antimicrobial Activity : Pyrazole derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, suggesting that this compound could modulate inflammatory responses.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity : A study by Burguete et al. synthesized novel pyrazole derivatives and tested them against E. coli and S. aureus. The findings indicated that structural modifications could enhance antimicrobial efficacy, with certain derivatives showing significant activity compared to standard antibiotics .

- Anti-inflammatory Properties : Research conducted on pyrazole derivatives demonstrated their potential as anti-inflammatory agents in animal models. Compounds similar to this compound were shown to reduce carrageenan-induced edema effectively .

- Cancer Research : Investigations into the anticancer properties revealed that pyrazole derivatives could inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Interaction Studies : Studies have shown that this compound interacts with specific enzymes via hydrogen bonding and hydrophobic interactions, leading to altered enzyme activity which can be beneficial in drug development .

属性

IUPAC Name |

5-bromo-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZXPXCEJYMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680497 | |

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268334-99-1 | |

| Record name | 5-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。